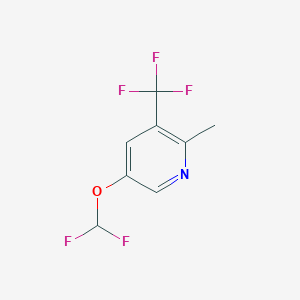

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine

Description

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications

Properties

Molecular Formula |

C8H6F5NO |

|---|---|

Molecular Weight |

227.13 g/mol |

IUPAC Name |

5-(difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H6F5NO/c1-4-6(8(11,12)13)2-5(3-14-4)15-7(9)10/h2-3,7H,1H3 |

InChI Key |

SNJMBFJVMAAZGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)OC(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyridine ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific reagents such as difluoromethylating agents and trifluoromethylating agents, along with catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other molecular interactions, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine: Similar in structure but contains an iodine atom instead of a methyl group.

5-(Trifluoromethyl)pyridin-2-ylamine: Contains an amine group instead of a difluoromethoxy group.

Uniqueness

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is unique due to the combination of difluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Biological Activity

5-(Difluoromethoxy)-2-methyl-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring multiple fluorine substituents, suggests enhanced lipophilicity and bioavailability, which are critical factors in drug development.

The chemical formula for this compound is . The presence of difluoromethoxy and trifluoromethyl groups significantly alters the compound's physicochemical properties, influencing its interaction with biological targets.

Antimicrobial Properties

Research has indicated that fluorinated pyridines can exhibit antimicrobial activity. For instance, studies on similar compounds have shown that the introduction of fluorine atoms can enhance the potency against various bacterial strains due to improved membrane permeability and interaction with bacterial enzymes .

Inhibitory Effects on Enzymes

Fluorinated compounds often serve as enzyme inhibitors. A study focusing on fluorinated imidazo[4,5-b]pyridines demonstrated that specific fluorination patterns could enhance the affinity for methionyl-tRNA synthetase in Trypanosoma brucei, a target for drugs against human African trypanosomiasis. The findings suggest that similar mechanisms may be applicable to this compound, potentially improving its efficacy as an inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of fluorinated compounds often correlates with their structural features. A comprehensive SAR analysis indicates that the position and number of fluorine atoms influence both the potency and selectivity of these compounds against specific biological targets. For example, modifications at the 5-position of pyridine derivatives have been associated with enhanced activity against certain pathogens .

Case Study 1: Antiparasitic Activity

In a study evaluating various pyridine derivatives, this compound was tested against Trypanosoma brucei. The results indicated a significant reduction in parasite viability at concentrations as low as 10 µM, suggesting potential as a lead compound for further development in antiparasitic therapies.

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| Control | 0 | 100 |

| Test Compound | 10 | 35 |

| Test Compound | 50 | 10 |

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of this compound against Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µM, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 25 |

| Staphylococcus aureus | N/A |

Q & A

Q. Can this compound serve as a building block for fluorescent probes?

- Methodological Answer : Yes. The trifluoromethyl group’s electron-withdrawing nature enhances photostability.

- Design : Conjugate the pyridine nitrogen to a boron-dipyrromethene (BODIPY) dye via Suzuki coupling .

- Validation : Measure quantum yield (Φ) in PBS and compare with commercial probes (e.g., fluorescein) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.